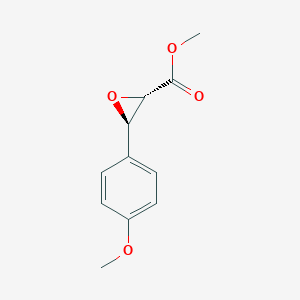

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate

Vue d'ensemble

Description

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is an optically active compound that serves as an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is particularly noted for its role in the production of diltiazem hydrochloride, a coronary vasodilator used in the treatment of angina and hypertension .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)glycidic acid methyl ester using lipase from Serratia marcescens . The reaction is carried out in an emulsion bioreactor, where the hydrolyzing reaction proceeds at a rate that is first order in substrate concentration. The reaction rate is influenced by stirring speed and the ratio of the aqueous phase containing lipase to the toluene phase containing the substrate .

Industrial Production Methods

For industrial production, the emulsion bioreactor method is preferred due to its efficiency in phase separation and high yield of the desired product. The addition of surfactant to the reaction mixture facilitates phase separation, resulting in crystalline this compound with high chemical and optical purity .

Analyse Des Réactions Chimiques

Types of Reactions

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the epoxide group to diols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceuticals:

- Diltiazem Hydrochloride : This compound is notably used in the synthesis of diltiazem, a calcium channel blocker effective in treating hypertension and angina. The specific (R)-enantiomer is essential for achieving the desired therapeutic effects.

- Dextromethorphan : It is also utilized in the preparation of dextromethorphan, a common cough suppressant. The synthesis involves transformations of the compound into other derivatives that are pharmacologically active .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block:

- Chiral Intermediate : Its chiral nature makes it suitable for synthesizing stereochemically pure compounds, which are critical in developing drugs with specific biological activities.

- Reactivity : The oxirane ring allows for nucleophilic ring-opening reactions, which can lead to various substituted derivatives depending on the nucleophile used. This property is exploited to create complex organic molecules.

Biochemical Research

The compound has been studied for its interactions with biological systems:

- Enzyme Interactions : It has been shown to interact with lipases from Serratia marcescens, making it a subject of interest for enzymatic studies and potential biocatalytic applications .

- Biological Activity : The presence of the oxirane ring suggests potential reactivity towards biomolecules, which could be explored for modifying biological functions or studying enzyme mechanisms.

Mécanisme D'action

The mechanism of action of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with specific enzymes and molecular targets. In the case of its use in the synthesis of diltiazem hydrochloride, the compound undergoes enzymatic hydrolysis to form the active pharmaceutical ingredient. The molecular pathways involved include the selective binding and hydrolysis by lipase enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate

- Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate

Uniqueness

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of pharmaceuticals. Its high optical purity and chemical stability further enhance its utility in various applications .

Activité Biologique

Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, also known as (R)-(+)-methyl glycidate, is an optically active compound that has garnered interest in various fields due to its unique biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Overview

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, notably diltiazem hydrochloride, a calcium channel blocker used to treat cardiovascular conditions such as hypertension and angina. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol.

Target Enzymes

The compound interacts with specific enzymes, particularly lipases. It serves as a substrate in hydrolyzing reactions facilitated by lipase from Serratia marcescens, leading to the production of optically active derivatives .

Mode of Action

- Hydrolysis : this compound undergoes hydrolysis in the presence of lipase, resulting in the formation of (-)MPGM, which has significant pharmaceutical relevance.

- Environmental Influence : The efficacy and stability of the compound during enzymatic reactions are influenced by various environmental factors such as temperature and pH.

Synthesis Methods

The synthesis of this compound typically involves:

- Enzymatic Resolution : Utilizing lipases for enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)glycidic acid methyl ester .

- Chemical Synthesis : Traditional methods include using m-chloroperbenzoic acid as an epoxidizing agent under acidic conditions.

Biological Activity and Applications

This compound exhibits several biological activities:

- Pharmaceutical Intermediate : It is crucial in synthesizing diltiazem and other biologically active compounds due to its specific stereochemistry.

- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, indicating potential applications in drug design and development .

Case Studies

- Diltiazem Synthesis : A notable application is in the synthesis of diltiazem hydrochloride. The compound's enantiomeric purity significantly affects the therapeutic efficacy of the drug, emphasizing the importance of stereochemistry in pharmacology.

- Biocatalytic Processes : Research has demonstrated the use of biocatalytic linear cascades involving this compound to produce complex organic molecules efficiently. These processes highlight the compound's potential in green chemistry applications .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 3-(4-methoxyphenyl)glycidate | 42245-42-1 | Contains a glycidic acid structure; used in pharmaceuticals. |

| Methyl 3-(4-methoxyphenyl)-2-oxiranecarboxylate | 60016 | Similar epoxide structure; potential for biological activity. |

| Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate | Not available | Shares similar functional groups; may exhibit comparable reactivity. |

Propriétés

Numéro CAS |

105560-93-8 |

|---|---|

Formule moléculaire |

C11H12O4 |

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

methyl (2R,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10-/m1/s1 |

Clé InChI |

CVZUMGUZDAWOGA-NXEZZACHSA-N |

SMILES |

COC1=CC=C(C=C1)C2C(O2)C(=O)OC |

SMILES isomérique |

COC1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)OC |

SMILES canonique |

COC1=CC=C(C=C1)C2C(O2)C(=O)OC |

Key on ui other cas no. |

105560-93-8 84056-02-0 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.